molecular formula C7H14Cl2N4O B2927178 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 1955515-13-5

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B2927178
CAS No.: 1955515-13-5
M. Wt: 241.12
InChI Key: NAIQOHBKKNPDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is a heterocyclic compound that contains both piperidine and oxadiazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with hydrazine derivatives, followed by cyclization with carbonyl compounds to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to streamline the synthesis process . These methods ensure the scalability and reproducibility required for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified pharmacological properties .

Scientific Research Applications

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride is unique due to its dual functionality, combining the properties of both piperidine and oxadiazole moieties. This combination enhances its pharmacological potential, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-piperidin-3-yl-1,3,4-oxadiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-7-11-10-6(12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H2,8,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQOHBKKNPDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955515-13-5
Record name 5-(piperidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.